molecular formula C12H26ClNO B14436266 1-(Dimethylamino)decan-3-one;hydrochloride CAS No. 78924-34-2

1-(Dimethylamino)decan-3-one;hydrochloride

Cat. No.: B14436266
CAS No.: 78924-34-2
M. Wt: 235.79 g/mol
InChI Key: JQABGMVFOHQTAC-UHFFFAOYSA-N
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Description

1-(Dimethylamino)decan-3-one;hydrochloride is a chemical compound with the molecular formula C12H25NO·HCl. It is a tertiary amine and a ketone, which makes it a versatile compound in organic synthesis and various industrial applications. The compound is known for its unique structure, which includes a dimethylamino group attached to a decanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Dimethylamino)decan-3-one;hydrochloride typically involves the reaction of decan-3-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using continuous flow reactors. This method ensures high yield and purity of the product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(Dimethylamino)decan-3-one;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products

The major products formed from these reactions include alcohols, substituted amines, and various derivatives of the original compound.

Scientific Research Applications

1-(Dimethylamino)decan-3-one;hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of 1-(Dimethylamino)decan-3-one;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, leading to changes in their activity. The ketone group can undergo nucleophilic addition reactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Dimethylamino-2-propyl p-toluate hydrochloride
  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
  • Cyclopentolate hydrochloride

Uniqueness

1-(Dimethylamino)decan-3-one;hydrochloride is unique due to its specific structure, which combines a long alkyl chain with a dimethylamino group and a ketone. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications.

Properties

CAS No.

78924-34-2

Molecular Formula

C12H26ClNO

Molecular Weight

235.79 g/mol

IUPAC Name

1-(dimethylamino)decan-3-one;hydrochloride

InChI

InChI=1S/C12H25NO.ClH/c1-4-5-6-7-8-9-12(14)10-11-13(2)3;/h4-11H2,1-3H3;1H

InChI Key

JQABGMVFOHQTAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(=O)CCN(C)C.Cl

Origin of Product

United States

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